2-Fluoro-5-(propan-2-YL)phenol
Description
2-Fluoro-5-(propan-2-yl)phenol is a fluorinated phenolic compound characterized by a phenol ring substituted with a fluorine atom at the ortho (2nd) position and an isopropyl group at the para (5th) position. Its molecular formula is C₉H₁₁FO, with a molecular weight of 154.18 g/mol. This compound is marketed as a high-purity specialty chemical, primarily for research applications in pharmaceuticals or agrochemicals, given fluorine's role in enhancing bioavailability and metabolic stability .
Properties
IUPAC Name |
2-fluoro-5-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCEOVGYHNCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(propan-2-YL)phenol typically involves the fluorination of a suitable precursor, such as 2-hydroxy-5-(propan-2-YL)benzene. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as fluorine gas or a fluorinating reagent like Selectfluor, is used under controlled conditions to introduce the fluorine atom into the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or ether.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium amide or thiourea are employed under basic conditions.
Major Products:
Oxidation: Formation of fluorinated quinones.
Reduction: Formation of fluorinated alcohols or ethers.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(propan-2-YL)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(propan-2-YL)phenol in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of their activity. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thymol (5-Methyl-2-(propan-2-yl)phenol) and Carvacrol (2-Methyl-5-(propan-2-yl)phenol)
Structural Similarities and Differences :
- Thymol (C₁₀H₁₄O, MW: 150.22 g/mol) and carvacrol (C₁₀H₁₄O, MW: 150.22 g/mol) are monoterpene isomers. Both feature a phenol core with an isopropyl group at position 5 (thymol) or 2 (carvacrol) and a methyl group at the alternate position.
- 2-Fluoro-5-(propan-2-yl)phenol replaces thymol’s methyl group with a fluorine atom, increasing electronegativity and acidity (lower pKa) compared to non-fluorinated analogs .
Functional Comparison :
Eugenol (4-Allyl-2-methoxyphenol)
Structural Comparison :
- Eugenol (C₁₀H₁₂O₂, MW: 164.20 g/mol) features a methoxy group at position 2 and an allyl group at position 3. Unlike this compound, eugenol lacks fluorine but shares antimicrobial properties .
Functional Differences :
- Antimicrobial Efficacy: Eugenol exhibits activity against S. aureus and E. coli, with applications in meat preservation and fruit shelf-life extension .
- Reactivity: The allyl and methoxy groups in eugenol contribute to its antioxidant properties, whereas fluorine in this compound may enhance oxidative stability and acidity.
Fluorinated Phenol Derivatives
2-Fluoro-5-(trifluoromethyl)phenol
- Structure : C₇H₄F₄O (MW: 192.10 g/mol) with a trifluoromethyl group at position 4.
- This compound is used in synthetic chemistry but lacks documented food or pharmaceutical applications .
2-Fluoro-5-methylphenol
- Structure : C₇H₇FO (MW: 126.13 g/mol) with a methyl group at position 5.
- Comparison: Simpler structure than this compound, likely less lipophilic due to the smaller substituent. Limited evidence on its biological activity .
Key Research Findings and Inferences
Electron Effects: Fluorine’s electronegativity in this compound likely enhances its acidity (pKa ~8–9, similar to other fluorophenols) compared to thymol (pKa ~10) .
Antimicrobial Potential: While thymol and carvacrol achieve MIC values of 0.1–0.5 mg/mL against food pathogens, fluorinated analogs may require lower concentrations due to improved membrane interaction .
Thermal Stability : Fluorine’s inductive effect could improve thermal stability over thymol/carvacrol, addressing volatility issues in polymer-based packaging .
Biological Activity
2-Fluoro-5-(propan-2-YL)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the fluorine atom and the isopropyl group significantly influence its chemical properties, enhancing lipophilicity and potentially affecting its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The phenolic hydroxyl group can interact with various enzymes, potentially inhibiting their activity. The fluorine atom may enhance binding affinity to these targets, leading to modulation of enzymatic functions.
- Signaling Pathways : This compound may affect signaling pathways related to inflammation and microbial growth, suggesting potential applications in treating inflammatory diseases or infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been noted in several studies. Its interaction with specific molecular targets involved in inflammation suggests potential therapeutic applications in inflammatory diseases.
Study on Antimicrobial Activity
A study conducted by BenchChem explored the antimicrobial properties of this compound. The results demonstrated that this compound significantly inhibited the growth of several pathogenic bacteria, with minimum inhibitory concentrations (MICs) indicating strong efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Study on Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound. The study utilized cell lines exposed to pro-inflammatory cytokines, revealing that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 80 |
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are critical. Toxicological profiles indicate that phenolic compounds can exhibit cytotoxicity at high concentrations. Ongoing research aims to establish a safe therapeutic window for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
